molecular formula C22H19N4NaO8S2 B1668878 Cefsulodin sodium CAS No. 52152-93-9

Cefsulodin sodium

Cat. No. B1668878
CAS RN: 52152-93-9
M. Wt: 531.5 g/mol
InChI Key: REACMANCWHKJSM-DWBVFMGKSA-M
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Description

Cefsulodin Sodium is the sodium salt form of cefsuldin, a semi-synthetic, third-generation cephalosporin antibiotic with a narrow spectrum of activity . It has activity against Pseudomonas aeruginosa and Staphylococcus aureus but little activity against other bacteria .


Synthesis Analysis

A study was conducted to separate and characterize the impurities in cefsulodin sodium raw material using liquid chromatography/tandem mass spectrometry (LC/MS/MS) . The analytes were separated on a Kromasil 100-5C18 column using a gradient elution with a mobile phase consisting of 1% ammonium sulphate aqueous solution and acetonitrile .


Molecular Structure Analysis

The fragmentation behaviors of cefsulodin and its impurities were studied and the structures of the impurities were deduced based on the MS n data . The structures of ten unknown impurities were proposed based on the work carried out in this study .


Chemical Reactions Analysis

The degradation behaviors of cefsulodin sodium were also studied . This revealed that cefsulodin sodium should be stored in a dry, cool, and dark closed container .


Physical And Chemical Properties Analysis

Cefsulodin Sodium has a molecular weight of 554.5 g/mol . It is a cephalosporin, a primary carboxamide, and an organosulfonic acid .

Scientific Research Applications

Quality Testing in Water and Dairy Industries

  • Application : Cefsulodin sodium is used by the water and dairy industries to test the quality of their products .

Antibiotic Susceptibility Testing

  • Application : Cefsulodin sodium is commonly used in clinical in vitro microbiological antibiotic susceptibility testing (panels, discs, and MIC strips) primarily against Pseudomonas aeruginosa isolates .
  • Results : The results of these tests are used to recommend antibiotic treatment options for infected patients .

Drug Resistance Studies

  • Application : Cefsulodin sodium is useful for drug resistance studies involving susceptible microbes .
  • Results : These studies can provide valuable information about the mechanisms of drug resistance, which can inform the development of new antibiotics .

Studies Related to Drug Mechanisms

  • Application : Cefsulodin sodium is used for studies related to drug mechanisms .
  • Results : These studies can provide insights into how Cefsulodin sodium works at the molecular level, which can help in the design of more effective drugs .

Selection Experiments

  • Application : Cefsulodin sodium is appropriate for selection experiments .
  • Results : These experiments can provide insights into the genetic factors that contribute to antibiotic resistance .

Cell Culture Applications

  • Application : Cefsulodin sodium is used in cell culture applications .
  • Results : The use of Cefsulodin sodium in cell culture can help maintain the health and integrity of the cells .

Treatment of Surgical Infections

  • Application : Cefsulodin Sodium Salt is a useful drug in the treatment of surgical infections caused by Pseudomonas aeruginosa .
  • Results : The drug helps in controlling the infection and aids in the recovery of the patient .

Effective Against Yersinia Microorganisms

  • Application : Cefsulodin is mainly effective against Yersinia microorganisms .
  • Results : The results can provide valuable information about the effectiveness of Cefsulodin against Yersinia microorganisms .

Effective Against Staphylococcus Aureus

  • Application : Cefsulodin is also effective against Staphylococcus aureus .
  • Results : The results can provide valuable information about the effectiveness of Cefsulodin against Staphylococcus aureus .

Synergistic Studies with Aminoglycosides

  • Application : Cefsulodin has been found to act synergistically with all aminoglycosides against 20%–80% of Pseudomonas aeruginosa isolates .
  • Results : The results can provide valuable information about the potential for combination therapies in treating infections caused by Pseudomonas aeruginosa .

Studies on Penicillin-Binding Proteins

  • Application : Cefsulodin has a high affinity for penicillin-binding proteins of Pseudomonas aeruginosa but binds poorly to those of other bacteria .
  • Results : These studies can provide insights into the specific targets of Cefsulodin, which can help in understanding its mechanism of action .

Studies on Outer Wall Permeability

  • Application : Cefsulodin has the ability to readily pass through the outer wall of Pseudomonas aeruginosa .
  • Results : These studies can provide insights into the permeability of the bacterial outer wall, which can be useful in the design of new antibiotics .

Safety And Hazards

Cefsulodin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, and clothing .

properties

IUPAC Name

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1/t15-,17-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REACMANCWHKJSM-DWBVFMGKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N4NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52152-93-9 (Parent), 52152-93-9 (mono-hydrochloride salt)
Record name Cefsulodin sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052152939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefsulodin sodium

CAS RN

52152-93-9
Record name Cefsulodin sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052152939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFSULODIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D087186PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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